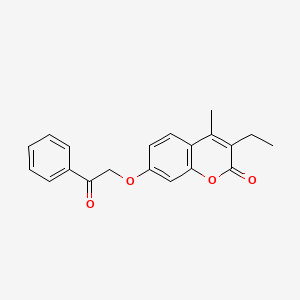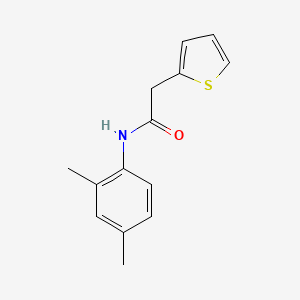![molecular formula C20H14N2O3 B5715278 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BFA is a synthetic compound that has been synthesized using different methods.
Mécanisme D'action
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets, including ion channels, receptors, and enzymes. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to inhibit the activity of voltage-gated potassium channels, leading to depolarization of the membrane potential and subsequent cell death. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and subsequent anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-convulsant effects. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the activity of Bcl-2. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to have anti-convulsant effects by modulating the activity of ion channels and receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. Another advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one of the limitations of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide-based drug delivery systems for the treatment of neurological disorders, the investigation of the potential anti-cancer effects of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide in vivo, and the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacokinetic properties. In addition, further studies are needed to investigate the potential toxicity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods and has been extensively studied for its potential application in cancer research, neuroscience, and pharmacology. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of several cellular targets and has several biochemical and physiological effects. Although N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has potential advantages for lab experiments, its potential toxicity requires careful consideration. There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide, including the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide-based drug delivery systems, the investigation of its potential anti-cancer effects in vivo, and the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-furylacrylic acid with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and DMAP.
Applications De Recherche Scientifique
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied for its potential application in various fields, including cancer research, neuroscience, and pharmacology. In cancer research, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In pharmacology, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(12-11-16-4-3-13-24-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUQUPXCUOYCE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)


![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)
